N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-4-chloro-benzamide N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-4-chloro-benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16299807
InChI: InChI=1S/C16H12ClN3O2S2/c1-9(21)18-15-13(12-3-2-8-23-12)19-16(24-15)20-14(22)10-4-6-11(17)7-5-10/h2-8H,1H3,(H,18,21)(H,19,20,22)
SMILES:
Molecular Formula: C16H12ClN3O2S2
Molecular Weight: 377.9 g/mol

N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-4-chloro-benzamide

CAS No.:

Cat. No.: VC16299807

Molecular Formula: C16H12ClN3O2S2

Molecular Weight: 377.9 g/mol

* For research use only. Not for human or veterinary use.

N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-4-chloro-benzamide -

Specification

Molecular Formula C16H12ClN3O2S2
Molecular Weight 377.9 g/mol
IUPAC Name N-(5-acetamido-4-thiophen-2-yl-1,3-thiazol-2-yl)-4-chlorobenzamide
Standard InChI InChI=1S/C16H12ClN3O2S2/c1-9(21)18-15-13(12-3-2-8-23-12)19-16(24-15)20-14(22)10-4-6-11(17)7-5-10/h2-8H,1H3,(H,18,21)(H,19,20,22)
Standard InChI Key DIEDYOUWUHYCCB-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)Cl)C3=CC=CS3

Introduction

Structural and Molecular Characterization

Core Structural Features

The compound’s structure integrates three key moieties:

  • Thiazole ring: A five-membered aromatic ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively.

  • Thiophene substituent: A sulfur-containing heterocycle attached at the 4-position of the thiazole ring.

  • 4-Chlorobenzamide group: A benzamide derivative with a chlorine atom at the para position, linked via an amide bond to the thiazole’s 2-position.

The acetylated amino group at the 5-position of the thiazole introduces additional hydrogen-bonding capacity, which may influence solubility and target binding .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC16H12ClN3O2S2\text{C}_{16}\text{H}_{12}\text{ClN}_{3}\text{O}_{2}\text{S}_{2}
Molecular Weight377.9 g/mol
IUPAC NameN-(5-acetamido-4-thiophen-2-yl-1,3-thiazol-2-yl)-4-chlorobenzamide
Canonical SMILESCC(=O)NC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)Cl)C3=CC=CS3
InChI KeyDIEDYOUWUHYCCB-UHFFFAOYSA-N

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-4-chloro-benzamide involves multi-step protocols, as inferred from analogous thiazole derivatives:

  • Thiazole Ring Formation:

    • The Hantzsch thiazole synthesis is commonly employed, utilizing α-halo ketones or aldehydes with thioamides. For example, 5-chloro-2-thiophenecarboxaldehyde may serve as a starting material to introduce the thiophene substituent.

    • Reaction conditions: Ethanol or DMF as solvent, temperatures between 60–80°C, and catalytic bases like triethylamine.

  • Acetylation of the Amino Group:

    • The 5-amino group on the thiazole undergoes acetylation using acetic anhydride or acetyl chloride in the presence of pyridine.

  • Benzamide Coupling:

    • 4-Chlorobenzoic acid is activated via carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the amide bond with the thiazole’s 2-amino group.

Table 2: Representative Synthetic Steps

StepReagents/ConditionsYield (%)
15-Chloro-2-thiophenecarboxaldehyde, thiourea, EtOH, reflux65–70
2Acetic anhydride, pyridine, 0°C → RT85
34-Chlorobenzoyl chloride, DCM, DIEA78

Chemical Modifications

The compound’s reactivity is influenced by its functional groups:

  • Thiazole Ring: Susceptible to electrophilic substitution at the 5-position; halogenation or nitration may further diversify the structure.

  • Acetamido Group: Hydrolyzable under acidic or basic conditions to regenerate the primary amine, enabling subsequent derivatization.

Biological Activities and Mechanisms

Adenosine Receptor Antagonism

Thiazole derivatives bearing methoxyphenyl or benzamide groups exhibit nanomolar affinity for adenosine A2A_{2A} receptors, which regulate inflammation and tumor progression. Molecular docking studies suggest that the 4-chlorobenzamide moiety interacts with hydrophobic pockets in the receptor’s binding site, while the thiophene group stabilizes π-π stacking with aromatic residues.

Table 3: Comparative Bioactivity Data

CompoundTargetIC50_{50}Source
Analogous thiazole-benzamideEGFR kinase1.4 μM
4-Chloro-N-(thiazol-2-yl)benzamideVEGFR-23.7 μM

Comparative Analysis with Related Compounds

Structural Analogues

  • EVT-2912368: A methyl-substituted thiazole derivative with enhanced metabolic stability (t1/2_{1/2} = 4.2 h in human microsomes) compared to the parent compound.

  • 4-(Thiophen-2-yl)piperidin-1-yl derivatives: These exhibit superior blood-brain barrier penetration, suggesting potential for neurotherapeutic applications.

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